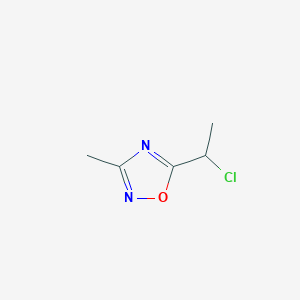![molecular formula C26H23ClN6 B2748529 N~6~-(2-chlorobenzyl)-N~4~-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946347-14-4](/img/structure/B2748529.png)
N~6~-(2-chlorobenzyl)-N~4~-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their diverse biological activities. The presence of the 2-chlorobenzyl and 3,4-dimethylphenyl groups could potentially influence the properties and biological activity of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrazolopyrimidine core, with the 2-chlorobenzyl, 3,4-dimethylphenyl, and phenyl groups attached at specific positions. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents used. It could potentially undergo substitution reactions at the 2-chlorobenzyl and 3,4-dimethylphenyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorobenzyl group could potentially increase its lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on related pyrazolo[3,4-d]pyrimidine derivatives has led to innovative methods for their synthesis, including the use of eco-friendly energy sources like microwave irradiation and ultrasound. These methods have been shown to afford high yields and offer structural diversity through the reaction of pyrazole-3,5-diamine with various reactants, demonstrating the adaptability and versatility of pyrazolo[3,4-d]pyrimidine scaffolds in chemical synthesis (Al‐Zaydi, 2009).
Structural Diversity and Hydrogen Bonding
The structural versatility of N~4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines has been explored, revealing that these compounds can form stoichiometric hydrates or crystallize in solvent-free forms. This structural diversity highlights the potential for designing compounds with specific physicochemical properties, including hydrogen bonding capabilities that could be exploited in material science or pharmaceutical applications (Trilleras et al., 2008).
Antimicrobial Applications
A series of linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one structures have been synthesized and evaluated for their antimicrobial activity. These studies indicate the potential use of pyrazolo[3,4-d]pyrimidine derivatives as antimicrobial agents, showcasing their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi (Sanjeeva Reddy et al., 2010).
Adenosine Receptor Affinity
Research into pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine has uncovered a class of compounds with significant A1 adenosine receptor affinity. This discovery opens up possibilities for the development of new therapeutic agents targeting adenosine receptors, which are implicated in various physiological processes and diseases (Harden et al., 1991).
Optical and Electronic Materials
Innovative synthetic approaches have led to the creation of polyimides and other polymers incorporating pyrazolo[3,4-d]pyrimidine units, demonstrating enhanced thermal stability, solubility, and desirable optical properties. These materials are of interest for various high-performance applications, including electronics and photonics (Wang et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-N-[(2-chlorophenyl)methyl]-4-N-(3,4-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN6/c1-17-12-13-20(14-18(17)2)30-24-22-16-29-33(21-9-4-3-5-10-21)25(22)32-26(31-24)28-15-19-8-6-7-11-23(19)27/h3-14,16H,15H2,1-2H3,(H2,28,30,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTPZJOEIOSXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4Cl)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2748446.png)
![2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2748447.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2748450.png)
![methyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2748451.png)







![2-[4-(3-Methylphenyl)piperazin-1-yl]ethanol](/img/structure/B2748465.png)
![2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2748466.png)
